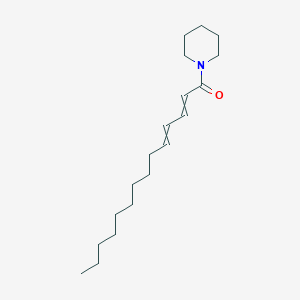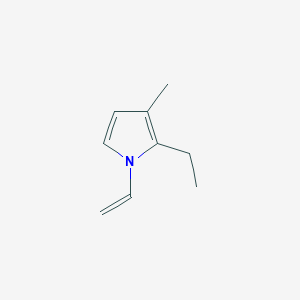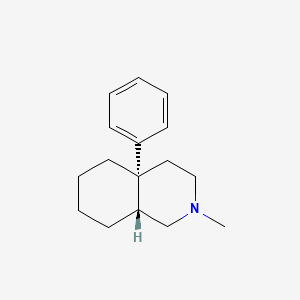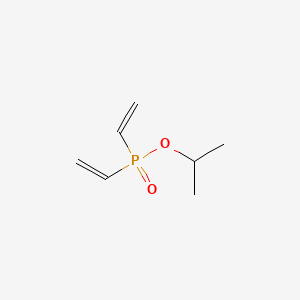![molecular formula C16H15N3OS B14642277 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one CAS No. 52772-97-1](/img/structure/B14642277.png)
2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one is a heterocyclic compound featuring a thiazolidine ring fused with an imine and aniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one typically involves the reaction of aniline with phenyl isothiocyanate to form a thiourea intermediate. This intermediate then undergoes cyclization with chloroacetic acid in the presence of a base such as sodium acetate to yield the desired thiazolidinone compound .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as the use of ionic liquids and nano-catalysis, are also explored to improve the environmental footprint of the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the imine group can be targeted by nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while reduction typically results in the corresponding amine derivatives .
Applications De Recherche Scientifique
2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties, making it a candidate for drug development.
Medicine: Investigated for its potential use in treating various diseases due to its bioactive properties.
Industry: Utilized in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Mécanisme D'action
The mechanism of action of 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways depend on the specific biological context and the nature of the target .
Comparaison Avec Des Composés Similaires
Thiazolidinones: Share the thiazolidine ring but differ in substituents.
Imines: Contain the C=N functional group but lack the thiazolidine ring.
Aniline derivatives: Feature the aniline moiety but differ in other structural aspects.
Uniqueness: 2-[(Anilinomethyl)imino]-3-phenyl-1,3-thiazolidin-4-one is unique due to its combined structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound in various research and industrial applications .
Propriétés
Numéro CAS |
52772-97-1 |
|---|---|
Formule moléculaire |
C16H15N3OS |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
2-(anilinomethylimino)-3-phenyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C16H15N3OS/c20-15-11-21-16(19(15)14-9-5-2-6-10-14)18-12-17-13-7-3-1-4-8-13/h1-10,17H,11-12H2 |
Clé InChI |
LZUUMNCRBAYPNR-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=NCNC2=CC=CC=C2)S1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(carbamoylhydrazinylidene)methyl]butanamide](/img/structure/B14642197.png)
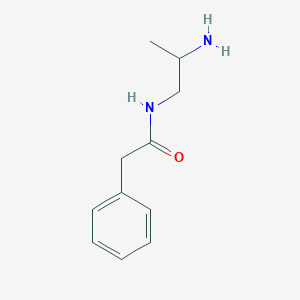
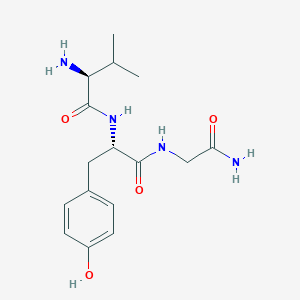

![[1,4-Phenylenebis(methylene)]bis(dimethylsulfanium) dibromide](/img/structure/B14642210.png)
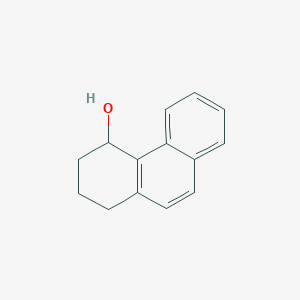

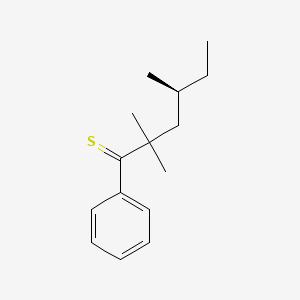
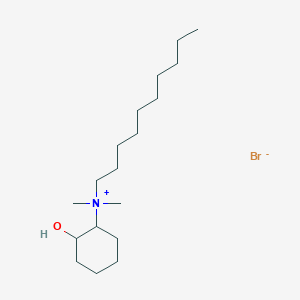
![3-Chloro-2-[(oxiran-2-yl)methoxy]pyridine](/img/structure/B14642241.png)
